Home > Products > Screening Compounds P59315 > 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one -

3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Catalog Number: EVT-3853440
CAS Number:
Molecular Formula: C22H23NO5S2
Molecular Weight: 445.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the class of compounds known as 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones. This class of compounds is characterized by a 1,3-thiazolidin-4-one core structure with an aryl group attached to the 5-position via a methylidene bridge. These compounds are of significant interest in scientific research due to their diverse range of biological activities, including potential applications as protein kinase inhibitors. []

Synthesis Analysis

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and other related derivatives is described in the literature. [] The general synthetic approach involves a multi-step process:

Microwave irradiation has been employed to enhance the efficiency of this synthesis, leading to improved yields and reduced reaction times. []

Molecular Structure Analysis

While specific data for 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one was not found, studies on similar compounds provide insight into their general structural features. [, , , ] Key features include:

Applications
  • Protein kinase inhibition: Studies have identified similar compounds as potential inhibitors of DYRK1A. [] These kinases play crucial roles in cell signaling and are implicated in various diseases, making them attractive targets for drug development.
  • Anti-cancer activity: Some compounds in the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one class have demonstrated in vitro inhibition of cell proliferation in various cancer cell lines. []

(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one []

Compound Description: This compound is a 2-thioxo-1,3-thiazolidin-4-one derivative, characterized by a 2-hydroxybenzylidene substituent at the 5-position and a phenyl group at the 3-position. The paper focuses on its crystal structure analysis, revealing key structural features like dihedral angles and intermolecular interactions. []

(5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones []

Compound Description: This entry represents a library of 22 compounds, all featuring the (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-one core structure. The arylidene moiety at the 5-position varies in its substitution pattern, contributing to the diversity of the library. The research emphasizes the design and microwave-assisted synthesis of these compounds as potential protein kinase DYRK1A inhibitors. []

(5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) []

Compound Description: This specific compound, identified as 3e within its library, is a potent DYRK1A inhibitor with an IC50 of 0.028 μM. It features a 4-hydroxybenzylidene group at the 5-position of the 2-thioxo-1,3-thiazolidin-4-one core. []

(5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones []

Compound Description: This represents a library of 24 compounds, characterized by a 2-amino-5-arylidene-1,3-thiazol-4(5H)-one core structure. The arylidene substituent at the 5-position displays variations in its substitution pattern. The study focuses on their synthesis and evaluation as potential protein kinase DYRK1A inhibitors. []

(5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) []

Compound Description: This specific compound, denoted as 5s, is a potent DYRK1A inhibitor with an IC50 of 0.033 μM. It features a benzo[1,3]dioxol-5-ylmethylene group at the 5-position and a 2-pyridinylamino group at the 2-position of the 1,3-thiazol-4(5H)-one core. []

-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives []

Compound Description: This set of compounds represents a novel series designed and synthesized as potential anti-tubercular agents targeting Shikimate kinase. These compounds feature a 2-phenyl-1,3-thiazolidin-4-one core with a 5-sulfanyl-1,3,4-thiadiazol-2-yl substituent at the 3-position. The phenyl ring at the 2-position is further substituted with various groups to explore structure-activity relationships. []

-(3,4-Dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (4j) []

Compound Description: This specific compound, identified as 4j within its series, exhibits potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv with a MIC of 1.6 μg/mL. It features a 3,4-dimethoxyphenyl group at the 2-position and a 5-sulfanyl-1,3,4-thiadiazol-2-yl group at the 3-position of the 1,3-thiazolidin-4-one core. []

-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one analogs (5a–h) []

Compound Description: This series comprises eight compounds designed as potential antimicrobial agents. They share a 2-thioxo-1,3-thiazolidin-4-one core with a 4-methylcoumarin-7-yloxyacetylamino group at the 3-position. The series introduces diversity through various arylidene substituents at the 5-position. []

-(3,4-Dimethoxyphenethyl)-5-alkyl/aryl-2H-1,2,4-triazol-3(4H)-ones (3a-g) []

Compound Description: This series consists of seven newly synthesized 1,2,4-triazol-5-one derivatives evaluated for their antioxidant properties. The compounds feature a 3,4-dimethoxyphenethyl group at the 4-position of the 1,2,4-triazol-5-one core and vary in the alkyl/aryl substituent at the 5-position. []

-Substituted benzylidene/furfurylidene-4-[2-(3,4-dimethoxyphenyl)ethyl]-3-thiosemicarbazides (3) []

Compound Description: These compounds represent a series of thiosemicarbazide derivatives that serve as key intermediates in the synthesis of hypnotically active thiazolidinone and imidazolidinedione derivatives. They are characterized by a 3,4-dimethoxyphenethyl group attached to the thiosemicarbazide moiety, which is further substituted at the 1-position with various benzylidene or furfurylidene groups. []

-(Substituted benzylidene/furfurylidene)hydrazono-3-[2-(3,4-dimethoxyphenyl)ethyl]thiazolidin-4-ones (4) []

Compound Description: These compounds represent a series of thiazolidin-4-one derivatives synthesized from the aforementioned thiosemicarbazide intermediates and evaluated for their hypnotic activity. These compounds feature a 3,4-dimethoxyphenethyl group at the 3-position of the thiazolidin-4-one ring and are further substituted at the 2-position with a hydrazone moiety linked to various benzylidene or furfurylidene groups. []

-(Substituted benzylidene/furfurylidene)amino-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-4,5-imidazolidinediones (5) []

Compound Description: These compounds represent a series of 2-thioxo-4,5-imidazolidinedione derivatives, also synthesized from the thiosemicarbazide intermediates, and were evaluated for their hypnotic activity. They feature a 3,4-dimethoxyphenethyl group at the 3-position of the imidazolidinedione ring, with the 1-position substituted with an amino group linked to various benzylidene or furfurylidene groups. []

Properties

Product Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C22H23NO5S2

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C22H23NO5S2/c1-4-28-18-12-15(5-7-16(18)24)13-20-21(25)23(22(29)30-20)10-9-14-6-8-17(26-2)19(11-14)27-3/h5-8,11-13,24H,4,9-10H2,1-3H3/b20-13+

InChI Key

YMNPZTURDKTKKQ-DEDYPNTBSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.